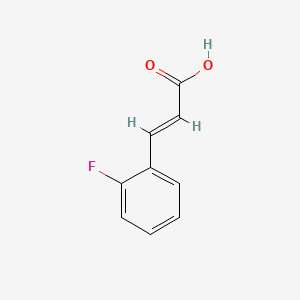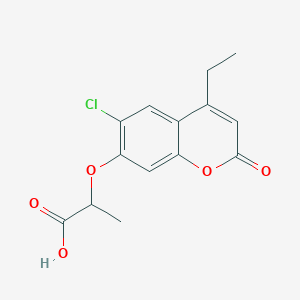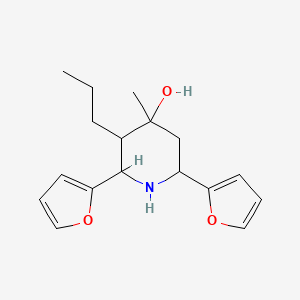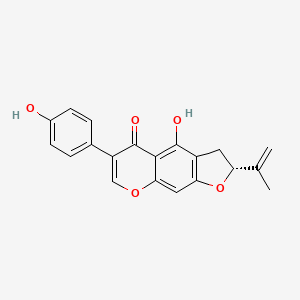
Licoagroisoflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Licoagroisoflavone is a member of isoflavanones. It has a role as a metabolite.
Wissenschaftliche Forschungsanwendungen
1. Flavonoids in Glycyrrhiza Pallidiflora
Licoagroisoflavone, a type of isoflavone, was identified in Glycyrrhiza pallidiflora hairy root cultures. This discovery expands the understanding of flavonoids in plants and their potential applications in various fields including pharmacology and botany (Li et al., 2001).
2. Anti-ulcer Effects and Mechanisms
Licoagroisoflavone has been studied for its anti-ulcer activity, particularly in treating gastric ulcers. This research illuminates the therapeutic mechanisms of this compound, which include regulating inflammation mediators and amino acid metabolism (Yang et al., 2017).
3. Interactions with DNA
Studies on natural flavonoids, including licoagroisoflavone, have shown their ability to bind and interact with DNA. This interaction is significant for understanding the therapeutic potential of flavonoids in treating diseases like cancer and cardiovascular disorders (Sengupta et al., 2014).
4. Antimicrobial Activity
Licoagroisoflavone has been identified as part of the flavonoid class with antimicrobial properties. This finding is crucial for developing new anti-infective treatments using natural products (Cushnie & Lamb, 2005).
5. Neuroprotective Effects
Research suggests that flavonoids like licoagroisoflavone may offer neuroprotective effects. This is particularly relevant for conditions like Parkinson's disease, where the neuroprotective role can be critical (Huang et al., 2017).
6. Cancer Treatment Potential
Licoagroisoflavone has been investigated for its potential in cancer treatment, especially in lung cancer. Studies show its ability to inhibit cell proliferation and induce cell cycle arrest (Qiu et al., 2017).
7. Inhibition of Cancer Growth and Metastasis
In gastric cancer research, licoagroisoflavone was found to suppress tumor growth and metastasis. This effect is attributed to blocking specific signaling pathways in cancer cells (Hongxia et al., 2022).
8. Pharmacological Therapy
Licoagroisoflavone's role in pharmacological therapy has been reviewed, highlighting its diverse therapeutic properties, including anti-inflammatory, antioxidant, and antibacterial effects (Li et al., 2022).
9. Antibacterial and Antifungal Activities
Research shows that licoagroisoflavone possesses antibacterial and antifungal activities. This opens up possibilities for its use in treating infectious diseases (Edziri et al., 2012).
Eigenschaften
Produktname |
Licoagroisoflavone |
|---|---|
Molekularformel |
C20H16O5 |
Molekulargewicht |
336.3 g/mol |
IUPAC-Name |
(2R)-4-hydroxy-6-(4-hydroxyphenyl)-2-prop-1-en-2-yl-2,3-dihydrofuro[3,2-g]chromen-5-one |
InChI |
InChI=1S/C20H16O5/c1-10(2)15-7-13-16(25-15)8-17-18(19(13)22)20(23)14(9-24-17)11-3-5-12(21)6-4-11/h3-6,8-9,15,21-22H,1,7H2,2H3/t15-/m1/s1 |
InChI-Schlüssel |
CQXOSSCKEFRIBR-OAHLLOKOSA-N |
Isomerische SMILES |
CC(=C)[C@H]1CC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O |
Kanonische SMILES |
CC(=C)C1CC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



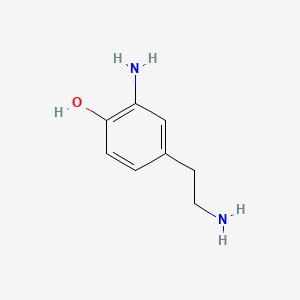
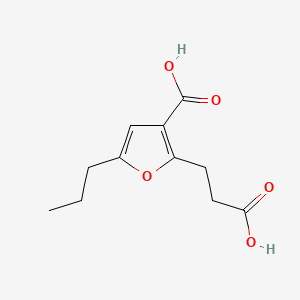
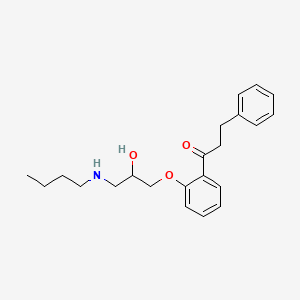
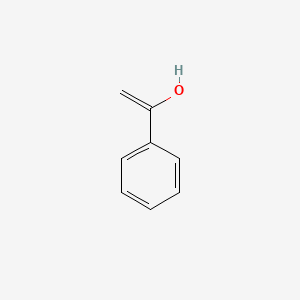
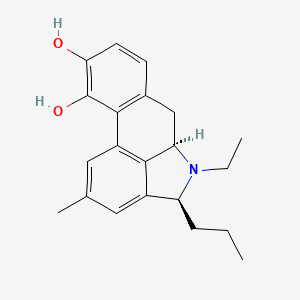
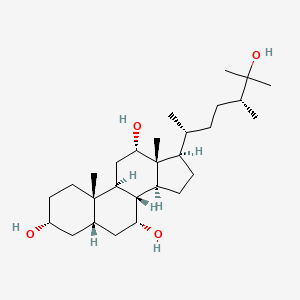
![6-Methoxy-4-methyl-2-[(2-methylphenyl)methylthio]quinazoline](/img/structure/B1205165.png)
![Methyl (1R,2R,4S)-4-[4-(dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B1205166.png)
![3,8,12,16-Tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-trien-17-one](/img/structure/B1205167.png)
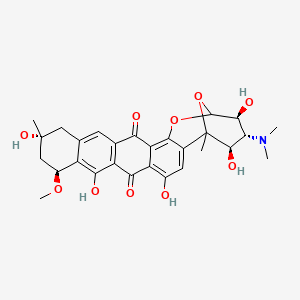
![1-(2-Furanyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylthio)ethanone](/img/structure/B1205171.png)
